4-ethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
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Overview
Description
4-ethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C19H19N3O4S2 and its molecular weight is 417.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Research on the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, including those related to "4-ethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide," shows their potential antimicrobial activity against various bacteria and fungi. The structure of these compounds was confirmed through analytical and spectral studies, showcasing their relevance in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Synthetic Applications and Metalation
A comprehensive account highlights the vast possibilities inherent in arylsulfonamides, including "this compound," using Directed ortho Metalation (DoM) methodology. This research delineates the role of benzenesulfonamide as a powerful Directed Metalation Group (DMG) and explores its applications in heterocyclic synthesis, revealing its importance in the field of synthetic chemistry (Familoni, 2002).
Biological Potential of Schiff Bases
Studies on sulfonamide hybrid Schiff bases of anthranilic acid, including derivatives of "this compound," have shown their enzyme inhibition potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. Molecular docking studies were carried out to demonstrate putative binding modes, indicating these compounds' potential in treating diseases related to enzyme dysfunction (Kausar et al., 2019).
Endothelin Antagonism
Research on biphenylsulfonamides as novel series of endothelin-A (ETA) selective antagonists, which likely includes structural analogs of "this compound," has contributed to identifying compounds with improved binding and functional activity. Such studies highlight the compound's potential applications in cardiovascular diseases and other conditions influenced by endothelin activity (Murugesan et al., 1998).
Mechanism of Action
Target of Action
The compound, 4-ethyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide, is a derivative of pyridazine . Pyridazine derivatives have been shown to interact with a range of biological targets and have various physiological effects . .
Mode of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Biochemical Pathways
Pyridazine derivatives have been shown to interact with a range of biological targets and affect various physiological effects .
Result of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities .
Properties
IUPAC Name |
4-ethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-3-14-7-9-17(10-8-14)28(25,26)22-16-6-4-5-15(13-16)18-11-12-19(21-20-18)27(2,23)24/h4-13,22H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGIGYVQRFKQOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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